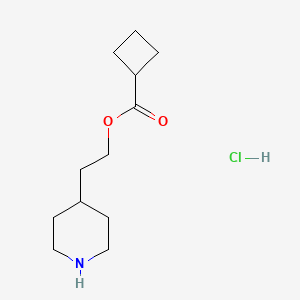

2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride

CAS No.: 1219960-63-0

Cat. No.: VC2685503

Molecular Formula: C12H22ClNO2

Molecular Weight: 247.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219960-63-0 |

|---|---|

| Molecular Formula | C12H22ClNO2 |

| Molecular Weight | 247.76 g/mol |

| IUPAC Name | 2-piperidin-4-ylethyl cyclobutanecarboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H21NO2.ClH/c14-12(11-2-1-3-11)15-9-6-10-4-7-13-8-5-10;/h10-11,13H,1-9H2;1H |

| Standard InChI Key | AOARLMXPKAVPRG-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C(=O)OCCC2CCNCC2.Cl |

| Canonical SMILES | C1CC(C1)C(=O)OCCC2CCNCC2.Cl |

Introduction

Chemical Identity and Properties

2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride is a synthetic organic compound that has gained attention in chemical research fields. This section details its fundamental chemical properties and structural characteristics.

Basic Chemical Information

The compound is characterized by the following chemical identifiers:

| Property | Value |

|---|---|

| Chemical Name | 2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride |

| CAS Number | 1219960-63-0 |

| Molecular Formula | C₁₂H₂₂ClNO₂ |

| Molecular Weight | 247.76 g/mol |

| IUPAC Name | 2-piperidin-4-ylethyl cyclobutanecarboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H21NO2.ClH/c14-12(11-2-1-3-11)15-9-6-10-4-7-13-8-5-10;/h10-11,13H,1-9H2;1H |

| Standard InChIKey | AOARLMXPKAVPRG-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C(=O)OCCC2CCNCC2.Cl |

| PubChem Compound | 56829566 |

The compound consists of a cyclobutanecarboxylate group connected to a piperidine ring via an ethyl chain, with the nitrogen of the piperidine forming a salt with hydrochloric acid.

Physical Properties

While comprehensive physical property data for this specific compound is limited, its structure suggests properties similar to other piperidine derivatives and cyclobutanecarboxylates. Based on structural analysis, it likely exhibits:

-

Solid state at room temperature

-

Solubility in polar solvents

-

Storage recommendation: Sealed in dry conditions at room temperature

Structural Features and Characteristics

The structural architecture of 2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride consists of three primary components:

-

A cyclobutane ring with a carboxylate functional group

-

An ethyl linker chain

-

A piperidine ring with the nitrogen in position 4

The cyclobutane component contributes a strained four-membered ring that affects the compound's reactivity and conformational behavior. This strain energy makes cyclobutane derivatives interesting in various chemical applications and contributes to their unique chemical properties .

The piperidine moiety introduces a basic nitrogen center that forms a salt with hydrochloric acid in this compound. The position of the ethyl linker at carbon-4 of the piperidine ring differentiates it from similar analogs where the linker is attached to positions 2 or 3.

Synthesis and Preparation

The synthesis of 2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride typically follows established protocols for ester formation between carboxylic acids and alcohols, followed by salt formation.

Synthetic Methodology

Based on similar compounds in the literature, a plausible synthetic route might involve:

-

Esterification of cyclobutanecarboxylic acid with an appropriately protected 2-(4-piperidinyl)ethanol

-

Deprotection of the piperidine nitrogen

-

Salt formation with hydrochloric acid

This methodology aligns with reported syntheses of similar piperidine derivatives. The specific reaction conditions would require careful control of temperature, solvent choice, and catalysts to optimize yield and purity.

For related compounds, iron-catalyzed methodologies have been employed for synthesizing functionalized esters. For example, ethyl 1-[(1E)-2-(4-methoxyphenyl)ethenyl]cyclobutanecarboxylate has been synthesized using ethyl 1-bromocyclobutanecarboxylate with sodium carbonate and iron(II) chloride in DMF at 80°C .

Applications in Research

2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride has several potential applications in chemical research and drug development, particularly due to its structural features.

Pharmacological Research

The compound belongs to a class of molecules that have shown potential in pharmacological studies. Similar piperidine derivatives have been investigated for various biological activities:

-

Related compounds have been examined as potential modulators of calcium channels. For instance, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide derivatives have demonstrated inhibitory activity against T-type Ca²⁺ channels .

-

The piperidine ring is a common scaffold in many pharmaceutically active compounds, making derivatives like 2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride valuable in drug discovery programs .

Chemical Synthesis Applications

As a functionalized building block, this compound may serve as:

-

An intermediate in the synthesis of more complex molecules

-

A model compound for studying esterification and hydrolysis reactions

-

A precursor for the preparation of amide derivatives through transesterification reactions

Related Compounds and Structural Analogs

Understanding the relationship between 2-(4-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride and its structural analogs provides valuable insights into its chemical behavior and potential applications.

Positional Isomers

Several positional isomers of this compound have been documented, including:

| Compound | CAS Number | Key Difference |

|---|---|---|

| 2-(3-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride | 1219972-52-7 | Ethyl chain at position 3 of piperidine |

| 2-(2-Piperidinyl)ethyl cyclobutanecarboxylate hydrochloride | Not specified | Ethyl chain at position 2 of piperidine |

The different positions of the ethyl chain on the piperidine ring can significantly affect the compounds' biological activity, solubility, and other physicochemical properties .

Related Ester Compounds

The parent ester compound and similar derivatives include:

-

Ethyl cyclobutanecarboxylate (CAS: 14924-53-9)

-

2-(4-Piperidinyl)ethyl isonicotinate hydrochloride (CAS: 1219979-31-3)

These structural variations provide a spectrum of compounds with potentially different biological activities and chemical properties, expanding the versatility of this class of molecules in research applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume